molecular formula C15H30O2Si B12290973 2-Propenoic acid, tributylsilyl ester CAS No. 179630-31-0

2-Propenoic acid, tributylsilyl ester

Cat. No.: B12290973
CAS No.: 179630-31-0
M. Wt: 270.48 g/mol
InChI Key: NIBPEHGZRFSWSY-UHFFFAOYSA-N
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Description

2-Propenoic acid, tributylsilyl ester is an organosilicon compound that belongs to the family of acrylates It is characterized by the presence of a propenoic acid moiety esterified with a tributylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, tributylsilyl ester typically involves the esterification of 2-Propenoic acid with tributylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

CH2=CHCOOH+Bu3SiClCH2=CHCOOSiBu3+HCl\text{CH}_2=\text{CHCOOH} + \text{Bu}_3\text{SiCl} \rightarrow \text{CH}_2=\text{CHCOOSiBu}_3 + \text{HCl} CH2​=CHCOOH+Bu3​SiCl→CH2​=CHCOOSiBu3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, tributylsilyl ester undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.

    Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Propenoic acid and tributylsilanol.

Common Reagents and Conditions

    Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

    Acids and Bases: Hydrolysis reactions typically involve the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Polymers: Radical polymerization leads to the formation of poly(this compound).

    Hydrolysis Products: Hydrolysis yields 2-Propenoic acid and tributylsilanol.

Scientific Research Applications

2-Propenoic acid, tributylsilyl ester has several applications in scientific research:

    Materials Science: It is used in the synthesis of advanced materials with tailored properties.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules.

    Polymer Chemistry: It is employed in the development of novel polymers with specific functionalities.

    Biomedical Research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, tributylsilyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive propenoic acid moiety and the silyl ester group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, the compound acts as a monomer that undergoes radical initiation and propagation to form polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, trimethylsilyl ester
  • 2-Propenoic acid, triethylsilyl ester
  • 2-Propenoic acid, triphenylsilyl ester

Uniqueness

2-Propenoic acid, tributylsilyl ester is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and stability are important factors.

Properties

CAS No.

179630-31-0

Molecular Formula

C15H30O2Si

Molecular Weight

270.48 g/mol

IUPAC Name

tributylsilyl prop-2-enoate

InChI

InChI=1S/C15H30O2Si/c1-5-9-12-18(13-10-6-2,14-11-7-3)17-15(16)8-4/h8H,4-7,9-14H2,1-3H3

InChI Key

NIBPEHGZRFSWSY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC(=O)C=C

Origin of Product

United States

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